Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[1,2-b]pyrazole core, followed by the introduction of the spiro and piperidine moieties. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and pyrrolo[1,2-b]pyrazole-based molecules. Compared to these, tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness enhances its potential for diverse applications in research and industry.
Some similar compounds are:
- Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-8-5-15(6-9-17)10-12(19)18-11(15)4-7-16-18/h4,7,12,19H,5-6,8-10H2,1-3H3 |
InChI Key |
XBLABVOTZAMGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N3C2=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.